Enantiopurity vs. Racemic and (2R) Isomers
This compound is supplied as the single (2S) enantiomer, as confirmed by its specific optical rotation and stereochemical nomenclature . In contrast, alternative products, such as the racemic N-(4-chlorobenzoyl)-DL-alanine or the N-(4-chlorobenzoyl)-D-alanine, represent a 1:1 mixture of enantiomers or the opposite configuration, respectively [1]. The use of a defined enantiomer is critical, as studies on related benzoylalanine derivatives have shown that chirality dictates enzyme inhibition, with enantiomers often exhibiting disparate activity or even no activity [1].
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (2S) enantiomer, >98% chemical purity (supplier specification) |
| Comparator Or Baseline | Racemic N-(4-chlorobenzoyl)-DL-alanine or N-(4-chlorobenzoyl)-D-alanine |
| Quantified Difference | Enantiomeric excess is not specified quantitatively in available literature, but the target is defined as a single stereoisomer. |
| Conditions | Compound specification and nomenclature per IUPAC and supplier datasheets . |
Why This Matters
Procuring a defined enantiomer ensures experimental reproducibility and avoids confounding effects from an inactive or antagonistic enantiomer in chiral biological assays.
- [1] Chirality in Drug Design and Development. (n.d.). Chapter: Enantiospecific synthesis and in vitro activity of selective inhibitors of rat brain kynureninase and kynurenine-3-hydroxylase. DOI: 10.1007/978-1-4613-0381-7_83. View Source
